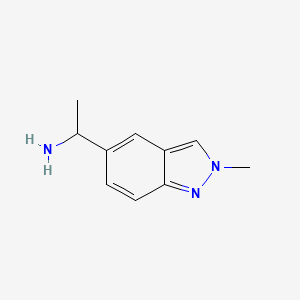
5-(1-Aminoethyl)-2-methyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminoethyl)-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the aminoethyl group at the 5-position and the methyl group at the 2-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylindazole with an aminoethylating agent, such as ethylamine, in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
5-(1-Aminoethyl)-2-methyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(1-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their functions. The indazole ring can also participate in π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the binding.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylindazole: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.
5-Aminoindazole: Lacks the methyl group at the 2-position, which can affect its biological activity.
1-Aminoethyl-2-methylindazole: The position of the aminoethyl group is different, leading to variations in chemical and biological properties.
Uniqueness
5-(1-Aminoethyl)-2-methyl-2H-indazole is unique due to the specific positioning of the aminoethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-(2-methylindazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)8-3-4-10-9(5-8)6-13(2)12-10/h3-7H,11H2,1-2H3 |
Clave InChI |
AIOMULAQVQUIAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CN(N=C2C=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


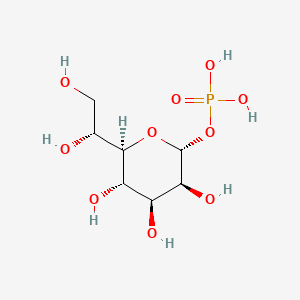
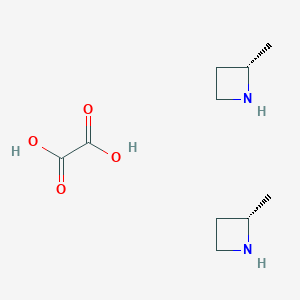
![4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12848361.png)

![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)
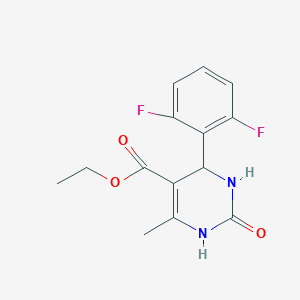

![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)
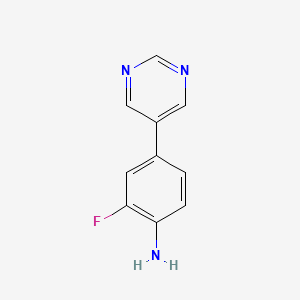

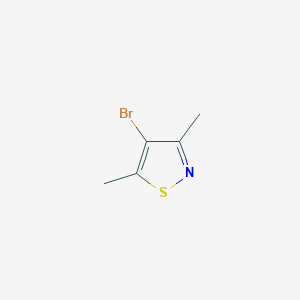
![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
